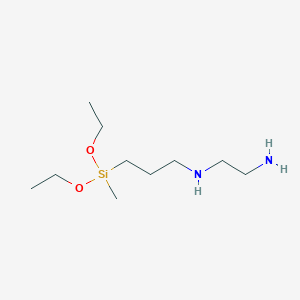

N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine

描述

N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine: is a versatile organosilane compound with the molecular formula C10H26N2O2Si and a molecular weight of 234.41 g/mol . This compound is known for its unique structure, which combines an amine group with a diethoxymethylsilyl group linked by a propyl chain. It is commonly used in scientific research for surface modifications, adhesion enhancements, and crosslinking reactions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine typically involves the reaction of 3-chloropropyltriethoxysilane with ethylenediamine under controlled conditions . The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product . The compound is then purified using techniques such as distillation or chromatography to remove any impurities .

化学反应分析

Types of Reactions:

Hydrolysis: Upon exposure to moisture, the ethoxy groups on the silane moiety undergo hydrolysis, releasing ethanol and forming silanol groups. These silanol groups can then condense with themselves or with other hydroxyl-containing molecules to form siloxane bonds.

Common Reagents and Conditions:

Hydrolysis: Water or moisture.

Condensation: Hydroxyl-containing surfaces.

Amination: Epoxides, isocyanates, carboxylic acids.

Major Products Formed:

Hydrolysis: Silanol groups and ethanol.

Condensation: Siloxane bonds.

Amination: Covalent bonds with functionalized surfaces.

科学研究应用

Materials Science

N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine is utilized in the development of advanced materials, particularly in the synthesis and modification of silica-based compounds.

Surface Modification of Silica

The compound is effective in modifying the surface properties of silica particles, enhancing their stability and functionality. For instance, a study demonstrated its use in creating porous hollow organosilica particles optimized for biosensing and drug delivery systems. The modification improved the particles' biocompatibility and drug loading capacity, making them suitable for high-performance biomedical applications (Al-Khafaji et al., 2022) .

Aerogel Production

Research has shown that this compound can be used to produce graphene aerogels with exceptional mechanical properties. These aerogels exhibit high elasticity and durability, making them promising candidates for thermal insulation and filtration applications in automotive and aerospace industries (Zu et al., 2019) .

| Application | Material | Properties | Reference |

|---|---|---|---|

| Surface Modification | Silica Particles | Enhanced stability and functionality | Al-Khafaji et al., 2022 |

| Aerogel Production | Graphene Aerogels | High elasticity, thermal insulation | Zu et al., 2019 |

Biomedical Applications

The compound's amine functionality allows it to play a crucial role in biomedical engineering.

Drug Delivery Systems

This compound has been incorporated into drug delivery systems to improve the solubility and bioavailability of therapeutic agents. Its ability to form stable complexes with drugs enhances their transport across biological membranes (Esmaeili et al., 2019) .

Biosensing Technologies

The compound is also utilized in the development of biosensors. Its surface modification capabilities enable the construction of sensitive detection platforms for biomolecules, enhancing the specificity and sensitivity of immunosensors used for clinical diagnostics (Al-Khafaji et al., 2022) .

| Application | Type | Functionality | Reference |

|---|---|---|---|

| Drug Delivery | Nanoparticles | Enhanced solubility and bioavailability | Esmaeili et al., 2019 |

| Biosensing | Immunosensors | Increased sensitivity for biomolecule detection | Al-Khafaji et al., 2022 |

Environmental Applications

This compound is also explored for its potential in environmental remediation.

Heavy Metal Ion Adsorption

Studies have indicated that this compound can be used as an organic ligand for the surface modification of silica gel to enhance its capacity for heavy metal ion adsorption. This application is critical in wastewater treatment processes aimed at removing toxic metals from industrial effluents (Sigma-Aldrich Product Information) .

Membrane Separation Technologies

Additionally, it has been applied in mixed-matrix membranes to improve gas separation efficiency. The incorporation of modified zeolites with this compound has shown promising results in enhancing membrane performance for environmental applications (Esmaeili et al., 2019) .

| Application | Technology Type | Purpose | Reference |

|---|---|---|---|

| Heavy Metal Adsorption | Silica Gel Modification | Wastewater treatment | Sigma-Aldrich Product Information |

| Gas Separation | Mixed-Matrix Membranes | Environmental remediation | Esmaeili et al., 2019 |

Case Study 1: Enhanced Drug Delivery Systems

A recent study demonstrated that nanoparticles modified with this compound significantly improved drug loading efficiency and release profiles compared to unmodified systems. This enhancement was attributed to increased interactions between the drug molecules and the modified nanoparticle surfaces.

Case Study 2: Efficient Heavy Metal Removal

In an experimental setup involving wastewater treatment, silica gel modified with this compound achieved over 90% removal efficiency for lead ions from contaminated water samples, showcasing its potential as an effective adsorbent material.

作用机制

The mechanism of action of N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine relies on its bifunctional structure. The silane group reacts with surface hydroxyl groups, forming a chemical bond and anchoring the molecule to the substrate. The amine group can then react with various functional groups, forming stable covalent bonds and introducing functional properties to the modified surface.

相似化合物的比较

- N-(3-(Dimethoxymethylsilyl)propyl)ethylenediamine

- Gamma-aminopropyltriethoxysilane

Comparison: N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine is unique due to its combination of an amine group and a diethoxymethylsilyl group linked by a propyl chain. This structure provides it with bifunctional properties, allowing it to participate in various chemical reactions and making it valuable for surface modifications and adhesion enhancements. Similar compounds, such as N-(3-(Dimethoxymethylsilyl)propyl)ethylenediamine and gamma-aminopropyltriethoxysilane, also possess silane groups but differ in their specific functional groups and reactivity.

生物活性

Overview

N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine (CAS No. 70240-34-5) is an organosilane compound noted for its versatility in various applications, particularly in surface modification and biological research. This compound has garnered attention for its potential biological activity, which encompasses interactions with enzymes, proteins, and cellular processes.

- Molecular Formula: C10H26N2O2Si

- Molecular Weight: 234.41 g/mol

- Structure: The compound features a diethoxymethylsilyl group attached to a propyl chain and an ethylenediamine moiety, contributing to its unique reactivity and interaction capabilities.

The biological activity of this compound primarily involves its interactions at the molecular level:

- Enzyme Interaction: The compound can act as a ligand for metal ions, influencing metalloenzyme activities. It may either inhibit or activate specific enzymes depending on the binding affinity and environmental conditions.

- Protein Binding: Through hydrogen bonding and hydrophobic interactions, this compound can affect protein folding and stability, thereby modulating cellular functions.

- Gene Expression Modulation: It has been shown to interact with transcription factors, impacting gene expression by altering transcriptional activity.

Cellular Effects

This compound influences various cellular processes:

- Cell Signaling: The compound modulates signaling pathways by altering the activity of proteins and receptors involved in cell communication.

- Metabolic Activity: It affects metabolic enzyme activities, leading to changes in metabolite levels within the cell.

- Cytotoxicity: At high concentrations, it may induce cytotoxic effects, oxidative stress, and disrupt cellular homeostasis.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage:

- Low Doses: Beneficial effects such as enhanced enzymatic activities and improved cellular functions are observed.

- High Doses: Toxicity is noted at elevated levels, necessitating careful dosage considerations in experimental settings.

Temporal Effects in Laboratory Settings

The stability of this compound under laboratory conditions is crucial for its application:

- Stability: The compound remains stable under standard conditions but may degrade under extreme temperatures or pH levels.

- Long-term Exposure: Prolonged exposure can lead to cumulative effects on cell viability and metabolic functions.

Metabolic Pathways

The compound participates in various metabolic pathways through interactions with enzymes and cofactors:

- Enzymatic Reactions: It can be metabolized to form active metabolites that further influence biochemical processes.

- Impact on Metabolism: Understanding these pathways is essential for elucidating the overall effects of this compound on cellular metabolism.

Scientific Research Applications

This compound has diverse applications across several fields:

Case Studies

-

Surface Modification for Cell Culture:

- A study demonstrated improved cell adhesion on surfaces treated with this compound compared to untreated surfaces, indicating its potential in tissue engineering applications.

-

Impact on Enzymatic Activity:

- Research indicated that low concentrations of this compound enhanced the activity of specific metabolic enzymes in vitro, suggesting a role in metabolic regulation.

属性

IUPAC Name |

N'-[3-[diethoxy(methyl)silyl]propyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26N2O2Si/c1-4-13-15(3,14-5-2)10-6-8-12-9-7-11/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBPOJLDZXHVRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(CCCNCCN)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26N2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801228100 | |

| Record name | N-β-(Aminoethyl)-γ-aminopropylmethyldiethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801228100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70240-34-5 | |

| Record name | N-β-(Aminoethyl)-γ-aminopropylmethyldiethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70240-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070240345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-β-(Aminoethyl)-γ-aminopropylmethyldiethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801228100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(diethoxymethylsilyl)propyl]ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。